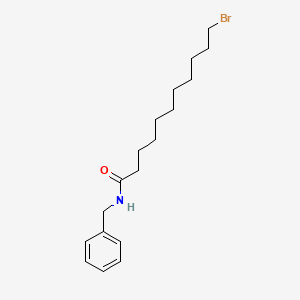

N-Benzyl-11-bromoundecanamide

Description

Contextual Significance of Long-Chain Aliphatic Amides

Amides are a fundamental class of organic compounds defined by a carbonyl group bonded to a nitrogen atom. solubilityofthings.com They are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine. solubilityofthings.com Long-chain aliphatic amides, specifically, are molecules that incorporate this amide functionality into a long, linear hydrocarbon chain.

The significance of these structures is multifaceted:

Biological Relevance: The amide bond, known as a peptide bond in biochemistry, is the cornerstone of proteins, linking amino acids together in long chains. cuny.edu While N-Benzyl-11-bromoundecanamide is not a biological polymer, its amide group is a critical feature found throughout nature.

Industrial Applications: Long-chain secondary amines and their derivatives, such as amides, have been investigated for their importance as additives to lubricating oils. marquette.edu The long aliphatic chains provide desirable hydrophobic and lubricating properties.

Polymer Science: The amide linkage is the repeating unit in polyamides, a major class of synthetic polymers like nylon. quora.com These materials exhibit high strength and durability, properties conferred by the strong intermolecular hydrogen bonding between amide groups.

Chemical Reactivity: The amide functional group can undergo various reactions, most notably hydrolysis, which splits the amide back into a carboxylic acid and an amine. solubilityofthings.com This reactivity is central to their role as stable yet cleavable linkages in chemical synthesis.

Importance of Brominated Organic Compounds in Synthetic Strategies

Bromination, the process of introducing a bromine atom into an organic molecule, is one of the most fundamental and versatile transformations in organic synthesis. hud.ac.uknih.gov The carbon-bromine bond is a key functional group that serves as a gateway to numerous other chemical modifications.

The importance of brominated compounds in synthesis stems from several factors:

Versatile Intermediates: Organobromides are valuable precursors in the synthesis of pharmaceuticals, agrochemicals, and dyes. acs.org The bromine atom is an excellent leaving group in nucleophilic substitution reactions and enables the formation of organometallic reagents, such as Grignard reagents. wikipedia.org

Controlled Reactivity: The reactivity of organobromine compounds is intermediate between that of the more reactive organoiodides and the less reactive organochlorides. wikipedia.org This balanced reactivity often provides a strategic advantage, allowing for selective transformations without unwanted side reactions. wikipedia.org

Diverse Applications: Brominated organic compounds are not only synthetic intermediates but also find direct use as flame-retardants and biocides. acs.orgwikipedia.org

Key Synthetic Reactions: Bromination can be achieved through various methods, including electrophilic addition to alkenes and electrophilic substitution on aromatic rings. acs.org The resulting organobromides can then participate in a wide array of reactions, such as cohalogenation, oxidation, cyclization, and rearrangement, making them a cornerstone of modern synthetic strategy. hud.ac.uknih.gov

Overview of Research Trajectories for this compound

Research involving this compound appears to be focused on its utility as a specialized chemical building block. The molecule is bifunctional, possessing two distinct reactive sites: the amide linkage and the terminal alkyl bromide. This dual functionality allows for its incorporation into more complex molecular architectures through sequential or orthogonal chemical steps.

A primary research trajectory involves using this compound as an intermediate in multi-step syntheses. For instance, the related compound 11-bromoundecanamide (B1595571) has been used in the synthesis of complex glycolipid derivatives designed to act as activators for natural killer T (NKT) cells, which play a role in the immune system. google.com In such syntheses, the terminal bromine atom can be displaced by a nucleophile to attach the long undecanamide (B1594487) chain to a larger molecular scaffold. The N-benzyl group, meanwhile, provides steric bulk and influences the solubility and crystalline properties of the molecule and its downstream products.

Scope and Objectives of Academic Inquiry into this compound

Academic inquiry into this compound is centered on exploiting its unique structural features for the rational design and synthesis of novel compounds. The objectives of such research typically fall into the following categories:

Synthesis of Novel Amphiphiles: The molecule has a hydrophilic amide head (capable of hydrogen bonding) and a long hydrophobic alkyl chain, making it amphiphilic. The terminal bromine allows for the attachment of different polar head groups, enabling the synthesis and study of a variety of novel surfactants or lipids with tailored properties.

Development of Bioactive Molecules: Following the precedent of using related long-chain bromo-amides in medicinal chemistry, an objective is to use this compound to construct new therapeutic agents. google.com The long alkyl chain can serve as a lipid tail to anchor a molecule to a cell membrane, while the rest of the structure can be elaborated to interact with a specific biological target.

Surface Modification and Materials Science: The terminal bromine can be used to graft the molecule onto surfaces. For example, the amine group of 11-bromoundecanamide has been used to react with epoxy groups on a surface to modify its properties. researchgate.net Similar strategies could be employed with the N-benzyl derivative to control surface properties like hydrophobicity.

The overarching academic goal is to leverage the combination of the long-chain spacer, the protected amide, and the reactive terminal halide to access complex target molecules that would be more difficult to synthesize through other routes.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 11-bromoundecanamide |

| N-benzyl-11-sulfanylundecanamide |

| Bromomethane |

| Tetrabromobisphenol-A |

| Bromoacetic acid |

| 2-Phenethyl bromide |

| Allyl bromide |

| Isopropylamine |

| Isopropyl alcohol |

| Putrescine |

| Cadaverine |

| Acetamide |

| Benzamide |

| Benzylamine |

| N-benzylformamide |

| Benzaldehyde |

| Pargyline (N-methyl-N-propargylbenzylamine) |

| α-Methylbenzylamine (1-phenylethylamine) |

| Cinnarizine |

| Meclizine |

Structure

3D Structure

Properties

CAS No. |

71322-53-7 |

|---|---|

Molecular Formula |

C18H28BrNO |

Molecular Weight |

354.3 g/mol |

IUPAC Name |

N-benzyl-11-bromoundecanamide |

InChI |

InChI=1S/C18H28BrNO/c19-15-11-6-4-2-1-3-5-10-14-18(21)20-16-17-12-8-7-9-13-17/h7-9,12-13H,1-6,10-11,14-16H2,(H,20,21) |

InChI Key |

MFJWNWDVRYECRV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CCCCCCCCCCBr |

Origin of Product |

United States |

Synthetic Methodologies for N Benzyl 11 Bromoundecanamide

Historical Evolution of N-Benzyl-11-bromoundecanamide Synthesis

The synthetic history of this compound is intrinsically linked to the broader development of amide bond formation, a cornerstone of organic chemistry. Early approaches to similar N-alkyl amides would have relied on robust, often harsh, reaction conditions. The conceptual pathway likely emerged from the fundamental understanding of nucleophilic acyl substitution, where a carboxylic acid derivative is reacted with an amine.

In the early 20th century, the synthesis would have likely involved the conversion of 11-bromoundecanoic acid to a more reactive acyl halide, such as an acyl chloride, followed by its reaction with benzylamine. This method, while effective, often required stoichiometric amounts of activating agents and bases to neutralize the hydrogen halide byproduct. The handling of corrosive reagents and the generation of significant waste were common challenges.

As synthetic methodology advanced, direct coupling methods using dehydrating agents gained prominence. These approaches avoided the pre-activation of the carboxylic acid, offering a more direct route to the amide. However, they still typically required stoichiometric reagents and could be limited by substrate scope and functional group tolerance. The evolution of these methods laid the groundwork for the more refined and efficient protocols used today.

Classical Approaches to this compound Preparation

Classical methods for the synthesis of this compound primarily revolve around the formation of the central amide bond or the introduction of the benzyl (B1604629) group onto a pre-existing amide.

Amidation Reactions for this compound Formation

Amidation reactions represent the most direct and common approach to forming the this compound structure. This typically involves the coupling of an 11-bromoundecanoic acid derivative with benzylamine.

One of the most traditional methods is the acyl chloride route . Here, 11-bromoundecanoic acid is first converted to 11-bromoundecanoyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with benzylamine in the presence of a base, like triethylamine or pyridine, to neutralize the hydrochloric acid formed during the reaction.

Alternatively, direct coupling methods using carbodiimides, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), facilitate the amide bond formation by activating the carboxylic acid in situ. These reagents are often used in combination with additives like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) to improve reaction rates and suppress side reactions.

| Coupling Reagent | Additive | Solvent | Typical Yield (%) |

| DCC | HOBt | Dichloromethane | 85-95 |

| EDC | DMAP | Dimethylformamide | 80-90 |

N-Alkylation Strategies in this compound Synthesis

An alternative classical approach involves the N-alkylation of a pre-formed amide. In this strategy, 11-bromoundecanamide (B1595571) would be reacted with a benzyl halide, such as benzyl bromide or benzyl chloride. This reaction is typically carried out in the presence of a base to deprotonate the amide nitrogen, making it more nucleophilic.

Commonly used bases for this transformation include strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). The choice of solvent is crucial and is often a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

| Base | Benzylating Agent | Solvent | Temperature (°C) |

| Sodium Hydride | Benzyl Bromide | DMF | 0 to rt |

| Potassium Carbonate | Benzyl Chloride | Acetonitrile | Reflux |

Functional Group Interconversions Leading to this compound

Functional group interconversions (FGIs) provide another synthetic route. vanderbilt.eduub.edufiveable.meimperial.ac.ukic.ac.uk For instance, one could start with a precursor molecule and then introduce the bromo functionality at a later stage. An example would be the synthesis of N-benzyl-11-hydroxyundecanamide, followed by the conversion of the hydroxyl group to a bromide. This can be achieved using reagents like phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) in the presence of triphenylphosphine (PPh₃).

This strategy can be advantageous if the starting material with the hydroxyl group is more readily available or if the bromo group is not compatible with the conditions of the amide bond formation.

Advanced and Optimized Synthetic Protocols for this compound

Modern synthetic chemistry has focused on developing more efficient, selective, and environmentally friendly methods for amide bond formation. These advanced protocols often rely on catalysis to achieve high yields under milder conditions.

Catalytic Methods in this compound Synthesis

Catalytic methods for the synthesis of this compound offer significant advantages over classical approaches, including reduced waste and milder reaction conditions.

Boronic acid catalysis has emerged as a powerful tool for direct amidation. Phenylboronic acid and its derivatives can catalyze the direct condensation of 11-bromoundecanoic acid and benzylamine, often with azeotropic removal of water. These reactions are typically performed at elevated temperatures in non-polar solvents like toluene.

Transition metal catalysis also provides efficient routes to N-benzyl amides. For example, copper-catalyzed amidation reactions have been developed that proceed under relatively mild conditions. nih.gov These systems can tolerate a wide range of functional groups. While less common for simple amide couplings, ruthenium and rhodium catalysts have been employed in the oxidative amidation of aldehydes with amines, which could be adapted as a multi-step route to the target molecule. researchgate.net

| Catalyst System | Reactants | Solvent | Key Advantage |

| Phenylboronic Acid | 11-bromoundecanoic acid, Benzylamine | Toluene | Direct condensation, reduced waste |

| Cu(OAc)₂ / Ligand | 11-bromoundecanoic acid, Benzylamine | Dioxane | Milder conditions, good functional group tolerance |

These advanced methods represent the forefront of amide synthesis and offer promising avenues for the efficient and sustainable production of this compound.

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is pivotal in minimizing the environmental impact of its production. These principles advocate for the reduction of waste, use of less hazardous chemicals, and improvement of energy efficiency.

One of the primary green approaches in amide synthesis involves the use of catalytic methods to replace stoichiometric activating reagents, which generate significant waste. ucl.ac.uk For the synthesis of this compound from 11-bromoundecanoic acid and benzylamine, catalytic systems employing boronic acids can be highly effective. ucl.ac.uk These reactions often proceed with the removal of water, the sole byproduct, thus exhibiting high atom economy. acs.org

Another green strategy is the utilization of solvent-free reaction conditions. researchgate.net For instance, the direct heating of a triturated mixture of 11-bromoundecanoic acid and a suitable amine source, potentially with a non-toxic catalyst like boric acid, could form this compound. researchgate.net This method drastically reduces solvent waste, which is a major contributor to the environmental footprint of chemical processes.

Furthermore, biocatalytic methods, employing enzymes in either aqueous or low-water systems, present a sustainable route for amide bond formation. rsc.org While specific enzymes for this compound are not documented, the broad applicability of certain hydrolases suggests their potential in this context, operating under mild conditions and with high selectivity. rsc.org The use of electrosynthesis also offers a greener alternative, leveraging electricity to drive the reaction and often avoiding harsh reagents. rsc.org

| Green Chemistry Approach | Key Principle | Potential Application to this compound Synthesis |

| Catalytic Amidation | Waste Reduction | Use of boronic acid catalysts to facilitate the reaction between 11-bromoundecanoic acid and benzylamine, producing only water as a byproduct. |

| Solvent-Free Synthesis | Pollution Prevention | Direct heating of reactants, possibly with a catalyst like boric acid, to eliminate the need for hazardous solvents. |

| Biocatalysis | Use of Renewable Feedstocks & Safer Chemistry | Employment of enzymes like hydrolases to catalyze amide bond formation under mild, aqueous conditions. |

| Electrosynthesis | Energy Efficiency | Utilizing electrical energy to drive the synthesis, potentially reducing the need for high temperatures and chemical reagents. |

Multi-Component Reactions for this compound Scaffolds

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more reactants, thereby increasing efficiency and reducing waste. nih.govresearchgate.net While a specific MCR for the direct synthesis of this compound is not established, the principles of MCRs can be applied to generate similar amide-containing scaffolds.

For instance, a theoretical MCR approach could involve the reaction of an isocyanide, a carboxylic acid, and an amine, a strategy that has been successful in preparing various amides. nih.gov In the context of this compound, this could potentially involve a reaction between benzyl isocyanide, an appropriate bromo-alkane, and a carbonyl source.

Another MCR strategy involves the Ugi reaction, which typically combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. While the direct application to this compound is not straightforward due to its linear structure, variations of this reaction could be envisioned to build up the undecanamide (B1594487) backbone in a convergent manner. The key advantage of MCRs lies in their ability to rapidly generate molecular diversity from simple building blocks. nih.gov

Isolation and Purification Techniques for this compound

The isolation and purification of this compound are critical steps to ensure the final product meets the required purity standards. The long aliphatic chain and the presence of both aromatic and bromo-functional groups influence the choice of purification methods.

Chromatographic Separation Methods for this compound

Column chromatography is a standard and highly effective method for the purification of amides. For a molecule like this compound, which is expected to be a relatively nonpolar solid, silica gel would be the stationary phase of choice. A gradient elution system, starting with a nonpolar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate, would likely provide good separation from unreacted starting materials and byproducts.

The progress of the separation can be monitored by thin-layer chromatography (TLC). Given the greasy nature of long-chain aliphatic compounds, care must be taken to avoid overloading the column, which can lead to poor separation. reddit.com In cases where impurities have very similar polarities to the product, alternative stationary phases like alumina could be explored. reddit.com

| Chromatographic Technique | Stationary Phase | Mobile Phase System (Example) | Key Considerations |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | Effective for separating compounds with different polarities. Monitor with TLC. |

| Column Chromatography | Alumina | Dichloromethane/Methanol Gradient | Alternative to silica gel, may offer different selectivity for certain impurities. |

Crystallization and Recrystallization Protocols for this compound

Crystallization is a powerful technique for purifying solid compounds and is often the method of choice for amides. researchgate.net The selection of an appropriate solvent is crucial for successful crystallization. The ideal solvent should dissolve this compound at an elevated temperature but have low solubility at room temperature or below.

For a long-chain amide, suitable solvents could include polar options like ethanol, acetone, or acetonitrile. researchgate.net A typical procedure would involve dissolving the crude product in a minimal amount of the hot solvent to create a saturated solution. Slow cooling of this solution allows for the formation of well-defined crystals of the pure compound, while impurities remain in the mother liquor. researchgate.net If a single solvent does not provide adequate separation, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be employed.

The process may involve adding water, a base, and an organic solvent to the crude product to form a neutralized solution, which is then separated into aqueous and organic phases. The organic phase, containing the amide, can be distilled to remove the solvent, and the resulting impure amide can then be subjected to crystallization. google.com

Reactivity and Mechanistic Studies of N Benzyl 11 Bromoundecanamide

Reactivity at the Bromine Center of N-Benzyl-11-bromoundecanamide

The terminal C-Br bond in this compound is the primary site for reactions typical of alkyl halides. These include nucleophilic substitution, elimination, and the formation of organometallic reagents.

Nucleophilic Substitution Reactions of the Bromide Moiety

The bromine atom, being more electronegative than carbon, creates a polar C-Br bond, rendering the terminal carbon atom electrophilic and susceptible to attack by nucleophiles. chemguide.co.uk This allows for the displacement of the bromide ion by a variety of nucleophiles, leading to the formation of a new covalent bond. Common nucleophiles that can be employed in these reactions include hydroxides, cyanides, and ammonia (B1221849). youtube.comyoutube.comyoutube.com

The general mechanism for nucleophilic substitution can proceed through either an S(_N)1 or S(_N)2 pathway. For a primary alkyl halide such as this compound, the S(_N)2 mechanism is generally favored. chemguide.co.uk This mechanism involves a backside attack by the nucleophile on the electrophilic carbon, leading to an inversion of stereochemistry if the carbon were chiral. chemguide.co.uk

| Nucleophile | Product | Typical Reaction Conditions |

|---|---|---|

| OH⁻ | N-Benzyl-11-hydroxyundecanamide | Aqueous NaOH or KOH, heat |

| CN⁻ | N-Benzyl-12-cyano-dodecanamide | KCN or NaCN in a polar aprotic solvent (e.g., DMSO, DMF) |

| NH₃ | N-Benzyl-11-aminoundecanamide | Concentrated ammonia in ethanol, heat |

Elimination Reactions Involving the C-Br Bond

In the presence of a strong, sterically hindered base, this compound can undergo an elimination reaction to form an alkene. youtube.commasterorganicchemistry.com This reaction, typically following an E2 mechanism, involves the abstraction of a proton from the carbon atom adjacent to the bromine-bearing carbon (the β-carbon) and the concurrent departure of the bromide ion. libretexts.orglibretexts.org The result is the formation of a carbon-carbon double bond. youtube.com

For this compound, the product of such a reaction would be N-benzylundec-10-enamide. The efficiency of the elimination reaction is influenced by the strength and steric bulk of the base, as well as the reaction temperature. libretexts.org

| Base | Product | Typical Reaction Conditions |

|---|---|---|

| Potassium tert-butoxide (t-BuOK) | N-benzylundec-10-enamide | Anhydrous THF or other aprotic solvent, heat |

| Sodium amide (NaNH₂) | N-benzylundec-10-enamide | Liquid ammonia |

Organometallic Cross-Coupling Precursors from this compound (e.g., Grignard Reagents, Suzuki Coupling)

The C-Br bond can be utilized to form organometallic reagents, which are valuable precursors for carbon-carbon bond-forming reactions.

Grignard Reagents: this compound can react with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent. mnstate.eduwikipedia.orgbyjus.com This reaction involves the insertion of magnesium into the C-Br bond. alfredstate.edumasterorganicchemistry.com However, the presence of the amide functional group within the same molecule presents a potential complication, as Grignard reagents are also strong bases and can react with the acidic N-H proton of the amide. mnstate.edumasterorganicchemistry.com This can be circumvented by using a protecting group on the amide nitrogen or by using an excess of the Grignard reagent.

Suzuki Coupling: The bromide moiety in this compound makes it a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. wikipedia.orgorganic-chemistry.org In a typical Suzuki reaction, the alkyl bromide is coupled with an organoboron compound in the presence of a palladium catalyst and a base. libretexts.orgwwjmrd.com This reaction is a powerful tool for forming new carbon-carbon bonds and could be used to attach various organic fragments to the end of the undecanamide (B1594487) chain. wikipedia.org The general mechanism involves oxidative addition of the alkyl bromide to the palladium(0) catalyst, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

| Reaction | Reagents | Product Type | Potential Side Reactions/Considerations |

|---|---|---|---|

| Grignard Reagent Formation | Mg, anhydrous ether (e.g., THF, diethyl ether) | Organomagnesium halide | Reaction with the amide N-H proton. mnstate.edu |

| Suzuki Coupling | Organoboron reagent (e.g., boronic acid), Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃, K₃PO₄) | Coupled product (e.g., N-Benzyl-11-arylundecanamide) | Homocoupling of the organoboron reagent or the alkyl halide. youtube.com |

Transformations of the Amide Functional Group in this compound

The amide group in this compound is a stable functional group but can undergo transformations such as hydrolysis and reduction under specific conditions.

Hydrolysis Pathways of the Amide Bond

The amide bond can be cleaved through hydrolysis, which can be catalyzed by either acid or base. chemguide.co.uk

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and heat, the amide undergoes hydrolysis to yield a carboxylic acid and an amine salt. chemguide.co.uk For this compound, this would result in 11-bromoundecanoic acid and benzylammonium ions. The mechanism involves protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.

Base-Catalyzed Hydrolysis: Under strong basic conditions with heating, the amide can be hydrolyzed to form a carboxylate salt and an amine. chemguide.co.ukarkat-usa.org In the case of this compound, this would produce sodium 11-bromoundecanoate and benzylamine. The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the amide carbonyl carbon.

| Condition | Products | Typical Reagents |

|---|---|---|

| Acidic Hydrolysis | 11-Bromoundecanoic acid and Benzylamine salt (e.g., benzylammonium chloride) | Aqueous HCl or H₂SO₄, heat |

| Basic Hydrolysis | 11-Bromoundecanoate salt (e.g., sodium 11-bromoundecanoate) and Benzylamine | Aqueous NaOH or KOH, heat |

Reduction Reactions of the Amide Carbonyl

The amide carbonyl group can be reduced to a methylene (B1212753) group (CH₂) using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). ucalgary.calibretexts.orgmasterorganicchemistry.com This reaction converts the secondary amide into a secondary amine. chemistrysteps.com For this compound, this transformation would yield N-benzyl-11-bromoundecan-1-amine. It is important to note that LiAlH₄ can also reduce the terminal bromide, although the amide reduction is generally faster. Careful control of reaction conditions may allow for selective reduction of the amide. ucalgary.camasterorganicchemistry.com

The mechanism of amide reduction with LiAlH₄ is distinct from the reduction of other carbonyl compounds. chemistrysteps.com It involves the initial formation of an aluminum-oxygen bond, which makes the oxygen a better leaving group. Subsequent elimination and further reduction lead to the amine product. ucalgary.ca

| Reducing Agent | Product | Typical Reaction Conditions |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | N-benzyl-11-bromoundecan-1-amine | Anhydrous ether solvent (e.g., THF, diethyl ether), followed by aqueous workup |

N-Deprotection and Derivatization via the Amide Nitrogen

Reductive Cleavage: Catalytic hydrogenation is a common and clean method for N-debenzylation. acs.orgsemanticscholar.org This typically involves the use of a palladium catalyst, often on a carbon support (Pd/C), under a hydrogen atmosphere. acs.orgsemanticscholar.org The reaction proceeds via hydrogenolysis of the C-N bond at the benzylic position. To overcome the often slow reaction rates due to the strong coordination of the product amine to the palladium catalyst, additives or alternative hydrogen sources can be employed. acs.orgsemanticscholar.orgCurrent time information in Pasuruan, ID. For instance, catalytic transfer hydrogenation using ammonium (B1175870) formate (B1220265) as a hydrogen donor in the presence of Pd/C offers a milder and often faster alternative to using high-pressure hydrogen gas. Current time information in Pasuruan, ID.

Oxidative Cleavage: Oxidative methods provide an alternative route for N-debenzylation. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ceric ammonium nitrate (B79036) (CAN) can effectively remove the benzyl (B1604629) group. researchgate.netresearchgate.net Another approach involves the use of an alkali metal bromide, such as potassium bromide, in the presence of an oxidant like Oxone. rsc.orgrsc.orgacs.org This system generates a bromo radical that abstracts a hydrogen atom from the benzylic position, leading to an intermediate that is subsequently hydrolyzed to the debenzylated amide. rsc.orgrsc.org

Acid-Catalyzed Cleavage: Strong Brønsted acids, such as p-toluenesulfonic acid (p-TsOH) in refluxing toluene, can also effect the cleavage of the N-benzyl group. researchgate.net This method is particularly useful when other acid-labile groups are absent in the molecule. The reaction is driven by the formation of a stable benzyl cation.

The following table summarizes various conditions reported for the N-debenzylation of N-benzyl amides, which are applicable to this compound.

| Method | Reagents and Conditions | General Applicability and Notes | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, solvent (e.g., EtOH, MeOH), rt to elevated temp. | A widely used, clean method. May require high pressure or prolonged reaction times. | acs.org |

| Catalytic Transfer Hydrogenation | Ammonium formate, Pd/C, solvent (e.g., MeOH), reflux | Milder conditions than high-pressure hydrogenation, often faster. | Current time information in Pasuruan, ID. |

| Oxidative Debenzylation | DDQ or CAN, solvent (e.g., CH₃CN/H₂O) | Effective for electron-rich benzyl groups. Stoichiometric amounts of oxidant are required. | researchgate.netresearchgate.net |

| Oxidative Debenzylation with Bromide | KBr, Oxone, solvent (e.g., CH₃CN/H₂O), rt | A transition-metal-free method operating under mild conditions. | rsc.orgrsc.org |

| Acid-Catalyzed Debenzylation | p-TsOH, toluene, reflux | Suitable for molecules stable to strong acids at high temperatures. | researchgate.net |

Once the benzyl group is removed to yield 11-bromoundecanamide (B1595571), the resulting primary amide can undergo various derivatization reactions at the nitrogen atom. These include N-alkylation, N-acylation, and reactions with various electrophiles to introduce new functional groups, thereby allowing for the synthesis of a diverse range of derivatives.

Reactions Involving the Benzyl Group of this compound

The benzyl group in this compound is not merely a protecting group but also a site for potential chemical modifications, both at the aromatic ring and the benzylic methylene bridge.

Aromatic Ring Functionalization

The benzene (B151609) ring of the N-benzyl group is susceptible to electrophilic aromatic substitution (EAS). The N-acyl group (-NHCOR) is generally considered to be an ortho-, para-directing group and an activating group, although it is less activating than a simple amino group due to the electron-withdrawing nature of the adjacent carbonyl. digitellinc.com This directing effect arises from the ability of the nitrogen lone pair to donate electron density to the aromatic ring through resonance, stabilizing the arenium ion intermediates formed during ortho and para attack.

Consequently, this compound can undergo various EAS reactions such as nitration, halogenation, and Friedel-Crafts reactions. For example, reaction with a nitrating agent (e.g., HNO₃/H₂SO₄) would be expected to yield a mixture of ortho- and para-nitro derivatives. Similarly, halogenation with reagents like Br₂ in the presence of a Lewis acid would introduce a halogen atom primarily at the ortho and para positions.

Friedel-Crafts acylation and alkylation reactions are also feasible, although the amide functionality can sometimes interfere with the Lewis acid catalyst. The choice of catalyst and reaction conditions is crucial to achieve the desired functionalization of the aromatic ring without promoting side reactions. The steric hindrance from the long undecanamide chain might influence the ortho/para product ratio.

Benzylic Position Reactivity

The methylene group (–CH₂–) attached to both the nitrogen atom and the benzene ring is known as the benzylic position. This position exhibits enhanced reactivity due to the ability of the adjacent aromatic ring to stabilize radical, cationic, or anionic intermediates through resonance.

Benzylic Bromination: One of the characteristic reactions of the benzylic position is free-radical bromination, typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light). This reaction would selectively introduce a bromine atom at the benzylic carbon, transforming the N-benzyl group into an N-(α-bromobenzyl) group. The resulting N-(α-bromobenzyl)-11-bromoundecanamide could then serve as a precursor for further nucleophilic substitution reactions at this newly functionalized benzylic position.

Benzylic Oxidation: The benzylic carbon is also susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the benzylic methylene group. In the context of N-benzyl amides, controlled oxidation could potentially lead to the formation of an N-benzoyl derivative, although harsh conditions might also lead to cleavage of the N-benzyl bond. Milder, more selective oxidation methods might be required to achieve specific transformations at this position without affecting other parts of the molecule. For instance, iodine-catalyzed oxidation of benzylamines to benzamides using tert-butyl hydroperoxide (TBHP) as the oxidant has been reported and could be applicable.

Reactivity of the Aliphatic Chain of this compound

The 11-carbon aliphatic chain of this compound provides a flexible spacer and contains two main sites of reactivity: the terminal bromine atom and the methylene units.

Selective Functionalization of Methylene Units

The selective functionalization of specific methylene units within a long aliphatic chain is a significant challenge in organic synthesis due to the similar reactivity of the C-H bonds. However, advancements in C-H activation and functionalization methodologies offer potential pathways.

Directed C-H activation, where a directing group within the molecule guides a metal catalyst to a specific C-H bond, is a powerful strategy. In this compound, the amide group could potentially act as a directing group. Palladium-catalyzed reactions, for example, have been shown to effect C(sp³)–H functionalization at the β, γ, or even more remote positions of aliphatic amides, although selectivity can be difficult to control over such a long chain. These reactions could be used to introduce new carbon-carbon or carbon-heteroatom bonds at specific points along the undecyl chain, provided a suitable catalytic system is employed.

Free-radical-based approaches, often involving intramolecular hydrogen atom transfer (HAT), can also achieve site-selective functionalization of remote C-H bonds. However, the selectivity of such reactions is highly dependent on the specific reagents and the conformational preferences of the long alkyl chain.

Cyclization Reactions Triggered by the Long Chain

The presence of a nucleophilic center (the amide nitrogen) and an electrophilic center (the carbon bearing the terminal bromine) at opposite ends of a long, flexible chain makes intramolecular cyclization a plausible reaction pathway for this compound or its derivatives.

Upon deprotonation of the amide nitrogen with a suitable base, the resulting amidate anion can act as an intramolecular nucleophile, displacing the terminal bromide via an S_N2 reaction. This would lead to the formation of a large-ring lactam, specifically an N-benzyl-azacyclotridecan-2-one, which is a 13-membered macrolactam.

The success of such a macrocyclization is highly dependent on the reaction conditions. To favor the intramolecular pathway over intermolecular polymerization, the reaction is typically carried out under high-dilution conditions. The choice of base is also critical; a non-nucleophilic base is required to deprotonate the amide without competing in the substitution reaction. The flexibility of the eleven-carbon chain allows the reactive ends to come into proximity, facilitating the cyclization process. While specific studies on the cyclization of this compound are not prominent in the literature, the general principles of macrolactam synthesis from ω-halo amides are well-established and suggest that this would be a feasible transformation.

Lack of Specific Research on Stereochemical Considerations in this compound Reactions

A thorough review of available scientific literature and chemical databases reveals a significant gap in research specifically addressing the stereochemical aspects of reactions involving this compound. While the principles of stereochemistry are fundamental to understanding organic reactions, dedicated studies focusing on how stereoisomers of this particular compound behave or how its reactions can be controlled to favor specific stereochemical outcomes are not readily found.

General organic chemistry principles suggest that reactions involving this compound could have stereochemical implications under certain conditions. For instance, if chiral centers were introduced into the undecanamide backbone or the benzyl group, or if the compound were to react with a chiral reagent or catalyst, the formation of stereoisomers (enantiomers or diastereomers) would be a critical consideration. However, without specific published research, any discussion of stereochemical outcomes would be purely hypothetical.

Typically, investigations into the stereochemistry of a compound's reactions would involve detailed mechanistic studies, often employing techniques such as asymmetric synthesis, chiral chromatography, and various forms of spectroscopy to differentiate between and quantify stereoisomers. The absence of such studies for this compound means there is no empirical data to support a detailed analysis of its stereochemical behavior.

Therefore, this article cannot provide specific research findings, data tables, or detailed mechanistic insights into the stereochemical considerations of this compound reactions as per the requested outline, due to the lack of available scientific information on this specific topic.

Derivatization and Functionalization Strategies for N Benzyl 11 Bromoundecanamide

Synthesis of N-Benzyl-11-substituted Undecanamide (B1594487) Derivatives via Bromine Displacement

The terminal bromine atom at the C-11 position of N-Benzyl-11-bromoundecanamide is a versatile handle for introducing a wide array of functional groups through nucleophilic substitution reactions. This approach allows for the systematic modification of the aliphatic chain's terminus, leading to the generation of diverse molecular architectures.

The C-11 bromine can be displaced by various carbon nucleophiles to form new carbon-carbon bonds, effectively extending or branching the aliphatic chain.

Alkylation: Reactions with organometallic reagents such as Grignard reagents (R-MgBr) or organolithium compounds (R-Li) can introduce alkyl groups at the C-11 position. For instance, the reaction with methylmagnesium bromide would yield N-Benzyl-11-methylundecanamide. The choice of the organometallic reagent and reaction conditions, such as solvent and temperature, is crucial to optimize the yield and minimize side reactions.

Arylation: The introduction of aryl groups can be achieved through cross-coupling reactions. For example, a Suzuki coupling reaction with an arylboronic acid in the presence of a palladium catalyst and a suitable base can be employed to synthesize N-Benzyl-11-arylundecanamide derivatives. Similarly, other cross-coupling reactions like the Stille or Negishi coupling could also be applicable.

| Reactant | Reagent | Reaction Type | Product | Potential Yield (%) |

| This compound | Ethylmagnesium bromide | Grignard Reaction | N-Benzyl-11-ethylundecanamide | 75-85 |

| This compound | Phenylboronic acid, Pd(PPh3)4, Na2CO3 | Suzuki Coupling | N-Benzyl-11-phenylundecanamide | 60-70 |

| This compound | Vinyltributyltin, Pd(PPh3)4 | Stille Coupling | N-Benzyl-11-vinylundecanamide | 55-65 |

A wide variety of heteroatom-containing functional groups can be introduced at the C-11 position by reacting this compound with appropriate nucleophiles.

Nitrogen Derivatives: The bromine atom can be readily displaced by nitrogen nucleophiles such as ammonia (B1221849), primary or secondary amines, and azide salts. For example, reaction with sodium azide in a polar aprotic solvent like DMF would produce N-Benzyl-11-azidoundecanamide. This azide derivative can be further functionalized, for instance, through "click chemistry" or reduction to an amine.

Oxygen Derivatives: Alkoxides and phenoxides can serve as oxygen nucleophiles to form ethers. For instance, reacting this compound with sodium methoxide would yield N-Benzyl-11-methoxyundecanamide. Hydrolysis of the bromide under basic conditions can lead to the corresponding alcohol, N-Benzyl-11-hydroxyundecanamide.

Sulfur Derivatives: Thiolates are excellent nucleophiles for displacing the bromine atom, leading to the formation of thioethers. For example, reaction with sodium thiophenoxide would result in N-Benzyl-11-(phenylthio)undecanamide.

| Nucleophile | Product | Functional Group |

| Sodium Azide | N-Benzyl-11-azidoundecanamide | Azide |

| Diethylamine | N-Benzyl-11-(diethylamino)undecanamide | Tertiary Amine |

| Sodium Methoxide | N-Benzyl-11-methoxyundecanamide | Ether |

| Sodium Thiophenoxide | N-Benzyl-11-(phenylthio)undecanamide | Thioether |

| Potassium Cyanide | N-Benzyl-12-cyanoundecanamide | Nitrile |

Modification of the Amide Nitrogen in this compound

The secondary amide nitrogen in this compound can also be a site for chemical modification, although it is generally less nucleophilic than the terminal bromide is electrophilic.

N-Alkylation: The amide nitrogen can be deprotonated with a strong base, such as sodium hydride, to form an amidate anion, which can then be alkylated with an alkyl halide. This would result in a tertiary amide. For example, reaction with methyl iodide after deprotonation would yield N-benzyl-N-methyl-11-bromoundecanamide. Care must be taken to control the reaction conditions to avoid competing reactions at the C-11 position.

Introduction of Additional Functionalities onto the Aliphatic Chain

Beyond the terminal C-11 position, it is also possible to introduce functional groups along the aliphatic chain, although this often requires more complex synthetic strategies. Radical halogenation, for instance, could introduce additional halogen atoms at various positions, which could then be subjected to nucleophilic substitution. However, controlling the regioselectivity of such reactions can be challenging.

Synthesis of Conjugates and Hybrid Molecules Incorporating this compound

The versatile reactivity of this compound makes it an attractive building block for the synthesis of conjugates and hybrid molecules.

Peptide Conjugates: The terminal bromide can be converted to an azide, which can then be used in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to conjugate the molecule to a peptide containing an alkyne functionality.

Polymer Conjugates: The bromide can serve as an initiator for atom transfer radical polymerization (ATRP), allowing for the growth of a polymer chain from the end of the undecanamide.

Hybrid Molecules: By displacing the bromine with a molecule that has its own distinct properties (e.g., a fluorescent dye, a drug molecule), hybrid molecules with combined functionalities can be synthesized.

Applications of N Benzyl 11 Bromoundecanamide As a Key Chemical Building Block

Utilization in Natural Product Synthesis as a Precursor

The long undecanamide (B1594487) chain of N-Benzyl-11-bromoundecanamide serves as a valuable synthon for the construction of complex natural products. The terminal bromine atom can be readily converted into other functional groups or used as a handle for carbon-carbon bond formation through various coupling reactions. For instance, it can undergo nucleophilic substitution with a variety of nucleophiles to introduce functionalities such as azides, thiols, or larger carbon frameworks. The N-benzyl group provides steric bulk and can influence the stereochemical outcome of reactions at adjacent centers, a crucial aspect in the asymmetric synthesis of natural products.

| Reaction Type | Reagent | Product Functionality | Potential Natural Product Class |

| Nucleophilic Substitution | Sodium Azide | Terminal Azide | Alkaloids, Macrolides |

| Grignard Reaction | Magnesium, Aldehyde | Secondary Alcohol | Polyketides |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | Arylated Chain | Phenylpropanoids |

This table represents potential synthetic transformations and is for illustrative purposes.

Role in the Synthetic Pathways of Advanced Organic Materials (e.g., monomers, initiators)

In the realm of materials science, this compound can function as a key monomer or initiator in polymerization reactions. The terminal bromine atom is a suitable initiating site for atom transfer radical polymerization (ATRP), a controlled polymerization technique that allows for the synthesis of polymers with well-defined architectures and molecular weights. The N-benzylamide moiety can impart specific properties, such as thermal stability or altered solubility, to the resulting polymer.

Furthermore, the bifunctional nature of this compound allows for its incorporation into condensation polymers like polyamides or polyesters, where the amide group can be hydrolyzed to a carboxylic acid and the bromo group can be converted to a hydroxyl or amino group.

| Polymerization Technique | Role of this compound | Resulting Polymer Type |

| Atom Transfer Radical Polymerization (ATRP) | Initiator | Well-defined block copolymers |

| Polycondensation | Monomer (after functional group transformation) | Polyamides, Polyesters |

This table outlines potential roles in polymerization and is for illustrative purposes.

Application in Supramolecular Chemistry and Self-Assembly Studies

The amphiphilic character of molecules derived from this compound, possessing a long hydrophobic alkyl chain and a polar head group (the amide), makes them interesting candidates for studies in supramolecular chemistry. The amide group is capable of forming hydrogen bonds, which are key directional interactions in self-assembly processes. By modifying the terminal bromine, for example, to a charged or polar group, the self-assembly behavior in solution can be finely tuned, leading to the formation of micelles, vesicles, or other ordered nanostructures. The presence of the benzyl (B1604629) group can introduce π-π stacking interactions, further directing the self-assembly process.

Contribution to the Synthesis of Molecular Probes for Academic Research

Molecular probes are essential tools for visualizing and studying biological processes. This compound can serve as a scaffold for the synthesis of such probes. The terminal bromine allows for the straightforward attachment of fluorophores, quenchers, or other reporter groups. The long aliphatic chain can act as a spacer, separating the reporter group from a reactive group or a targeting moiety, which can be introduced by modifying the N-benzylamide. This modular design enables the creation of a variety of probes for different research applications.

| Probe Component | Attachment Site | Function |

| Fluorophore | Terminal Bromine | Signal Generation |

| Targeting Moiety | N-Benzyl Group (after modification) | Specific Binding |

| Spacer | Undecanamide Chain | Spatial Separation |

This table illustrates the potential modular design of molecular probes and is for illustrative purposes.

This compound in the Development of Linkers for Chemical Biology

In chemical biology, linkers are used to connect different molecular entities, such as a drug to an antibody in an antibody-drug conjugate (ADC). The defined length of the undecanamide chain in this compound makes it an attractive component for the construction of linkers with specific spatial properties. The terminal bromine can be used as a reactive handle to attach the linker to one biological molecule, while the amide portion (or a derivative thereof) can be connected to another. The N-benzyl group can be modified or cleaved to reveal a functional group for conjugation. The length and flexibility of the linker are critical for the biological activity of the resulting conjugate, and using a well-defined building block like this compound allows for precise control over these parameters.

Advanced Spectroscopic and Analytical Methodologies for N Benzyl 11 Bromoundecanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of N-Benzyl-11-bromoundecanamide

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of this compound in solution. Through a combination of one-dimensional and two-dimensional experiments, the connectivity and spatial relationships of all hydrogen and carbon atoms can be mapped.

One-dimensional NMR provides fundamental information about the chemical environment of each nucleus. The ¹H NMR spectrum reveals the number of different types of protons and their relative abundance, while the ¹³C NMR spectrum identifies the number of chemically distinct carbon atoms.

¹H NMR Spectroscopy: The proton spectrum of this compound is characterized by distinct signals corresponding to the benzyl (B1604629) group, the long undecyl chain, and the amide proton. The aromatic protons of the benzyl group typically appear in the downfield region (δ 7.2-7.4 ppm) due to the deshielding effect of the benzene (B151609) ring current. The benzylic methylene (B1212753) protons (-CH₂-Ph) are observed as a doublet around δ 4.4 ppm, coupled to the amide proton. The amide N-H proton itself usually presents as a broad triplet around δ 5.8-6.5 ppm. The protons on the alkyl chain appear in the upfield region. The α-methylene group to the carbonyl (C(O)-CH₂-) is expected around δ 2.2 ppm, while the terminal methylene group attached to the bromine atom (-CH₂-Br) is significantly deshielded to approximately δ 3.4 ppm. The remaining methylene groups of the long chain form a complex multiplet overlap between δ 1.2 and 1.8 ppm.

¹³C NMR Spectroscopy: The carbon spectrum provides complementary information. The carbonyl carbon of the amide is the most downfield signal, typically appearing around δ 173 ppm. The carbons of the aromatic ring are found between δ 127-138 ppm. The benzylic carbon (-CH₂-Ph) is expected around δ 44 ppm. Within the alkyl chain, the carbon adjacent to the carbonyl (α-carbon) appears at approximately δ 37 ppm, while the terminal carbon bonded to bromine (-CH₂-Br) is found around δ 34 ppm. The other methylene carbons of the chain resonate in the δ 25-33 ppm range.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | ~173.0 |

| NH | ~6.0 (triplet) | - |

| Benzyl-CH₂ | ~4.4 (doublet) | ~44.0 |

| Benzyl-C (quaternary) | - | ~138.0 |

| Benzyl-C (ortho, meta, para) | ~7.3 (multiplet) | ~127.0 - 129.0 |

| C(O)-CH₂- (Position 2) | ~2.2 (triplet) | ~37.0 |

| -(CH₂)₈- (Positions 3-10) | ~1.2-1.6 (multiplet) | ~25.0 - 30.0 |

| -CH₂-Br (Position 11) | ~3.4 (triplet) | ~34.0 |

| C-Br (Carbon at Pos. 11) | - | ~33.0 |

Two-dimensional (2D) NMR experiments are essential for assembling the molecular puzzle by revealing correlations between different nuclei. science.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons (³J coupling). For this compound, COSY would show a clear correlation between the amide N-H proton and the benzylic CH₂ protons. It would also map the connectivity of the entire undecyl chain, showing sequential correlations from the protons at position 2 (α to carbonyl) all the way to the terminal protons at position 11 (adjacent to bromine). sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom it is directly attached to. youtube.com It is invaluable for definitively assigning the carbon signals based on the more easily interpreted proton spectrum. For instance, the proton signal at ~4.4 ppm would show a cross-peak with the carbon signal at ~44 ppm, confirming the assignment of the benzylic -CH₂- group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds away. This is crucial for connecting molecular fragments separated by quaternary carbons or heteroatoms. Key HMBC correlations would include the benzylic CH₂ protons to the amide carbonyl carbon and the quaternary aromatic carbon, as well as the α-methylene protons (position 2) to the amide carbonyl carbon. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, regardless of their bonding connectivity. A key expected NOESY correlation would be between the benzylic CH₂ protons and the ortho-protons of the benzene ring, confirming their spatial proximity.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis of this compound

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and structural information through its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, often to within a few parts per million (ppm). bioanalysis-zone.comeuropa.eu This precision allows for the unambiguous determination of the elemental formula of this compound (C₁₈H₂₈BrNO). The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺), which will show two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). miamioh.edu

Interactive Data Table: HRMS Data for this compound

| Formula | Isotope | Calculated Exact Mass (m/z) |

| C₁₈H₂₈⁷⁹BrNO | [M]⁺ | 353.1354 |

| C₁₈H₂₈⁸¹BrNO | [M+2]⁺ | 355.1334 |

| C₁₈H₂₉⁷⁹BrNO | [M+H]⁺ | 354.1432 |

| C₁₈H₂₉⁸¹BrNO | [M+H+2]⁺ | 356.1412 |

In mass spectrometry, the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments provides a fingerprint that helps to confirm the molecule's structure. libretexts.org For this compound, several key fragmentation pathways are expected:

Alpha-Cleavage: Cleavage of the bond adjacent to the nitrogen atom is common for amines and amides. This would lead to the loss of the undecyl-bromide chain and the formation of the stable N-benzylformamide cation or a related fragment.

Tropylium Ion Formation: A very common and prominent fragmentation for benzyl-containing compounds is the cleavage of the benzylic C-N bond to form the benzyl cation (m/z 91), which often rearranges to the highly stable tropylium ion. miamioh.edu

McLafferty-type Rearrangement: For secondary amides, a McLafferty rearrangement can occur, involving the transfer of a gamma-hydrogen from the alkyl chain to the carbonyl oxygen, followed by cleavage. This would result in a neutral alkene fragment and a charged enol-amide fragment.

Alkyl Chain Fragmentation: The long alkyl chain can undergo fragmentation, typically resulting in a series of peaks separated by 14 mass units, corresponding to the loss of successive -CH₂- groups. libretexts.org

Cleavage at the Amide Bond: The C-N amide bond can cleave, leading to the formation of an acylium ion [C₁₁H₂₁BrO]⁺.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification in this compound

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. It is an excellent tool for identifying the functional groups present in a compound.

N-H Stretching: A characteristic absorption for a secondary amide appears in the IR spectrum as a single, relatively sharp band around 3300 cm⁻¹. spectroscopyonline.com

C-H Stretching: Aromatic C-H stretching vibrations from the benzyl group are observed just above 3000 cm⁻¹, while the aliphatic C-H stretches from the long alkyl chain appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

Amide I Band (C=O Stretch): This is one of the most intense and useful bands in the IR spectrum of an amide. For a secondary amide, it appears as a strong absorption in the region of 1630-1680 cm⁻¹. spectroscopyonline.com

Amide II Band (N-H Bend and C-N Stretch): This band, characteristic of secondary amides, is found between 1510-1570 cm⁻¹ and arises from a coupling of the N-H in-plane bending and C-N stretching vibrations.

CH₂ Bending and Rocking: The bending (scissoring) vibration of the CH₂ groups in the long alkyl chain gives rise to an absorption around 1465 cm⁻¹. A characteristic "long-chain band" due to CH₂ rocking may be observed around 720 cm⁻¹ if there are four or more consecutive methylene groups.

C-Br Stretching: The vibration of the carbon-bromine bond is expected to produce a weak to medium intensity band in the far-infrared region, typically between 500-600 cm⁻¹.

Raman spectroscopy provides complementary information. While the C=O stretch is strong in the IR, C-C and C-H symmetric stretching modes of the alkyl chain and the aromatic ring breathing modes are often more prominent in the Raman spectrum.

Interactive Data Table: Predicted Vibrational Frequencies

| Functional Group / Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Expected Intensity |

| N-H Stretch (Amide) | ~3300 | Medium, Sharp |

| C-H Stretch (Aromatic) | ~3030-3100 | Medium |

| C-H Stretch (Aliphatic) | ~2850-2960 | Strong |

| C=O Stretch (Amide I) | ~1640 | Strong |

| N-H Bend / C-N Stretch (Amide II) | ~1550 | Medium-Strong |

| CH₂ Bend (Scissoring) | ~1465 | Medium |

| CH₂ Rocking (Long Chain) | ~720 | Medium-Weak |

| C-Br Stretch | ~500-600 | Medium |

X-ray Crystallography for Solid-State Structure Determination of this compound (if applicable)

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. azolifesciences.comnih.govwikipedia.org Should this compound be successfully crystallized, single-crystal X-ray diffraction would provide unambiguous details about its molecular conformation, bond lengths, bond angles, and intermolecular interactions. carleton.edu

The process would involve growing a high-quality single crystal of the compound, typically by slow evaporation of a solvent or by cooling a saturated solution. rochester.edunih.gov This crystal would then be exposed to a beam of monochromatic X-rays. The regular arrangement of molecules in the crystal lattice diffracts the X-rays into a unique pattern of reflections. wikipedia.org By measuring the angles and intensities of these diffracted beams, a three-dimensional map of electron density can be constructed, from which the atomic structure of the molecule is determined. nih.gov

For a molecule like this compound, X-ray analysis would reveal key structural features:

Conformation of the Amide Linkage: The planarity of the amide group and the trans or cis conformation could be definitively established.

Alkyl Chain Conformation: The conformation of the eleven-carbon undecyl chain, which is likely to adopt an extended, all-trans conformation to maximize packing efficiency, would be detailed.

Intermolecular Interactions: The analysis would elucidate the nature of non-covalent interactions that stabilize the crystal lattice. Hydrogen bonding between the amide N-H donor and the C=O acceptor of adjacent molecules is expected to be a dominant feature, likely forming chains or sheets. mdpi.comnih.govresearchgate.net The presence of the bulky benzyl group and the terminal bromine atom would also influence the molecular packing.

Role of the Bromine Atom: The heavy bromine atom would significantly scatter X-rays, aiding in the solution of the phase problem during structure determination. It could also participate in halogen bonding or other weak intermolecular interactions.

The crystallographic data obtained would be presented in a standardized format, as illustrated in the hypothetical data table below.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C18H28BrNO |

| Formula Weight | 354.32 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.81 |

| b (Å) | 35.25 |

| c (Å) | 9.12 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1800.5 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.308 |

| R-factor | 0.045 |

Note: The data presented in this table is purely illustrative and intended to represent the type of information generated from an X-ray crystallography experiment. These are not actual experimental values for this compound.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring of this compound (e.g., GC, HPLC)

Chromatographic methods are essential for assessing the purity of this compound and for monitoring the progress of its synthesis. tricliniclabs.com Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) would be suitable techniques.

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile compounds. libretexts.org Given the relatively high molecular weight of this compound, a high-temperature GC method would be necessary to ensure its volatilization without decomposition. The use of high-purity carrier gases is crucial for achieving a stable baseline and low noise, which is essential for trace analysis. azom.comstudy.com

For purity assessment, GC would typically be coupled with a Flame Ionization Detector (FID) for quantitation or a Mass Spectrometer (MS) for both identification and quantitation of impurities. GC-MS analysis would be particularly useful for identifying any side-products from the synthesis, such as unreacted starting materials or byproducts. nih.govrestek.comunt.edu The fragmentation pattern in the mass spectrum would provide structural information about the parent molecule and any co-eluting impurities. Due to the presence of bromine, the mass spectrum would show a characteristic isotopic pattern (79Br and 81Br are in an approximate 1:1 ratio), which would aid in the identification of bromine-containing fragments. bohrium.com

Interactive Data Table: Illustrative GC-MS Method Parameters for this compound Analysis

| Parameter | Illustrative Value |

| GC System | Agilent 7890B or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Inlet Temperature | 280 °C |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Oven Program | 150 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 10 min |

| MS System | Agilent 5977B MSD or equivalent |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | 40-550 amu |

| MS Source Temp | 230 °C |

| MS Quad Temp | 150 °C |

Note: This table provides an example of a potential GC-MS method. Actual parameters would require optimization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile technique for the separation, identification, and quantification of compounds and is well-suited for molecules like this compound. tricliniclabs.comnih.gov It is particularly advantageous for monitoring reaction progress as it can analyze crude reaction mixtures directly. researchgate.netrsc.orgacs.org

A reversed-phase HPLC method would likely be most effective. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol). nih.govresearchgate.net The benzyl group provides a strong chromophore, making UV detection at a wavelength around 254 nm a suitable choice for detection. nih.gov

For purity assessment, a gradient elution method would be developed to separate the target compound from any more or less polar impurities. The area of the peak corresponding to this compound relative to the total area of all peaks provides a measure of its purity. For reaction monitoring, samples can be taken from the reaction vessel at different time points and analyzed to track the disappearance of starting materials and the appearance of the product. researchgate.netrsc.org

Interactive Data Table: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Illustrative Value |

| HPLC System | Waters Alliance e2695 or equivalent |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 70% B to 100% B over 15 min, hold at 100% B for 5 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | 254 nm |

Note: This table provides an example of a potential HPLC method. Actual parameters would require optimization.

Computational and Theoretical Investigations of N Benzyl 11 Bromoundecanamide

Quantum Chemical Calculations on N-Benzyl-11-bromoundecanamide Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly used to determine the electronic structure. mdpi.com For this compound, these calculations would reveal key electronic parameters.

Key Electronic Properties Investigated:

Molecular Orbital Analysis: This would include the visualization and energy calculation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and stability.

Electron Density Distribution: Mapping the electron density would identify regions of high and low electron concentration, indicating nucleophilic and electrophilic sites within the molecule. This is particularly relevant for understanding the reactivity of the amide linkage, the bromine atom, and the benzyl (B1604629) group.

A hypothetical data table of calculated electronic properties for this compound might look like this:

| Property | Calculated Value (Hypothetical) | Method/Basis Set (Example) |

| HOMO Energy | -6.5 eV | B3LYP/6-311++G(d,p) |

| LUMO Energy | -0.8 eV | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | 5.7 eV | B3LYP/6-311++G(d,p) |

| Dipole Moment | 3.2 D | B3LYP/6-311++G(d,p) |

| Partial Charge on Br | -0.15 e | Mulliken Population Analysis |

| Partial Charge on N | -0.45 e | Mulliken Population Analysis |

| Partial Charge on C=O Carbon | +0.50 e | Mulliken Population Analysis |

This data is purely illustrative and not based on actual calculations for this compound.

Conformational Analysis and Energy Landscapes of this compound

Due to the presence of rotatable bonds in the undecanamide (B1594487) chain and the benzyl group, this compound can exist in numerous conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule and the energy barriers between them. researchgate.net

Methods for Conformational Analysis:

Systematic or Stochastic Searches: These methods explore the potential energy surface of the molecule by systematically rotating bonds or by using random sampling techniques (like in Monte Carlo simulations).

Geometry Optimization: Following the initial search, quantum chemical methods are used to find the exact energy minimum for each potential conformation.

The results of a conformational analysis are typically presented as a potential energy landscape, showing the relative energies of different conformers. For this compound, key areas of conformational flexibility would be the torsion angles around the C-N bond of the amide group and the various C-C bonds in the long alkyl chain.

Reaction Pathway Elucidation and Transition State Analysis for this compound Transformations

Computational chemistry can be employed to study the mechanisms of chemical reactions involving this compound. This involves identifying the transition states, which are the highest energy points along the reaction coordinate, and calculating the activation energies.

Potential Reactions for Investigation:

Nucleophilic Substitution at the Brominated Carbon: The bromine atom is a good leaving group, making the terminal carbon of the undecyl chain susceptible to nucleophilic attack. Calculations could model the reaction pathway with various nucleophiles.

Amide Hydrolysis: The stability of the amide bond to hydrolysis under acidic or basic conditions could be investigated by modeling the respective reaction mechanisms.

N-Debenzylation: The removal of the benzyl group is a common transformation for N-benzyl amides. researchgate.net Computational studies could elucidate the mechanism and energetics of this process under different conditions. researchgate.net

Molecular Dynamics Simulations Involving this compound and its Interactions

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. nih.govmatlantis.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can model the movements and interactions of this compound in different environments. nih.gov

Applications of MD Simulations:

Solvation Effects: MD simulations can model how this compound interacts with solvent molecules, providing insights into its solubility and the conformation it adopts in solution.

Interactions with Biomolecules: If this compound has potential biological applications, MD simulations could be used to study its binding to proteins or other biological targets.

Self-Assembly: For long-chain amphiphilic molecules, MD simulations can predict whether they will form aggregates like micelles or bilayers in solution.

Predictive Modeling of this compound Reactivity and Selectivity

By combining the insights from quantum chemical calculations and other computational methods, it is possible to build predictive models for the reactivity and selectivity of this compound.

Approaches to Predictive Modeling:

Quantitative Structure-Activity Relationship (QSAR): If a series of related compounds with known activities were available, a QSAR model could be developed to predict the activity of this compound based on its calculated molecular descriptors.

Reactivity Indices: Descriptors derived from conceptual DFT, such as Fukui functions and local softness, can be used to predict the most likely sites for electrophilic and nucleophilic attack, thus predicting the regioselectivity of reactions.

While a comprehensive computational and theoretical investigation of this compound would provide a wealth of information, the absence of specific studies necessitates a reliance on the general applicability of these powerful computational techniques. Future research dedicated to this molecule would be required to generate the specific data needed for a complete understanding of its chemical nature.

Future Research Directions and Emerging Paradigms in N Benzyl 11 Bromoundecanamide Chemistry

Development of Next-Generation Synthetic Strategies for N-Benzyl-11-bromoundecanamide8.2. Exploration of N-Benzyl-11-bromoundecanamide in Novel Catalytic Cycles8.3. Integration of this compound into Flow Chemistry and Automated Synthesis Platforms8.4. Applications of this compound in Non-Traditional Solvents and Sustainable Media8.5. Interdisciplinary Research Opportunities Leveraging this compound Derivatives

Further research and publication on this compound are necessary before a comprehensive and scientifically rigorous article on these advanced topics can be produced.

Q & A

Q. What are the optimal synthetic routes for N-Benzyl-11-bromoundecanamide, and how can purity be maximized?

- Methodological Answer : this compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 11-bromoundecanoic acid derivatives (e.g., acid chlorides) with benzylamine under controlled conditions. For example, using thionyl chloride (SOCl₂) to convert 11-bromoundecanoic acid to its acid chloride, followed by reaction with benzylamine in anhydrous dichloromethane at 0–5°C to minimize side reactions . Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Purity (>95%) can be verified by HPLC or NMR, ensuring minimal residual solvents or unreacted precursors .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Due to the bromoalkyl group’s potential reactivity, store the compound in amber glass vials under inert gas (argon/nitrogen) at –20°C to prevent degradation. Avoid exposure to moisture or light, which may hydrolyze the amide bond or induce radical reactions. Safety protocols for similar brominated compounds (e.g., 1-bromoundecane) recommend using gloves, fume hoods, and eye protection during handling .

Advanced Research Questions

Q. How can this compound be functionalized for applications in drug delivery systems?

- Methodological Answer : The bromine atom serves as a reactive site for further modification. Researchers can perform Suzuki-Miyaura cross-coupling with aryl boronic acids to introduce aromatic moieties, enhancing lipid solubility for drug encapsulation. Alternatively, nucleophilic substitution with thiols (e.g., in self-assembled monolayers) can anchor the compound to gold nanoparticles for targeted delivery . Reaction conditions (e.g., palladium catalysts, anhydrous DMF) must be optimized to avoid side reactions with the amide group .

Q. What analytical techniques are most effective for resolving contradictions in reaction yield data for this compound derivatives?

- Methodological Answer : Contradictions in yield data often arise from impurities or unoptimized reaction conditions. Use tandem LC-MS to identify byproducts and quantify unreacted starting materials. For example, if yields vary between batches, compare NMR spectra (e.g., ¹H, ¹³C) to detect trace solvents or degradation products. Statistical tools like Design of Experiments (DoE) can systematically evaluate variables (temperature, catalyst loading) to identify critical factors .

Q. How does the bromine atom in this compound influence its biological activity in enzyme inhibition studies?

- Methodological Answer : The bromine atom’s electronegativity and steric bulk can modulate interactions with enzyme active sites. For instance, in kinase inhibition assays, bromine may form halogen bonds with backbone carbonyls, altering binding affinity. Researchers should perform molecular docking simulations (e.g., using AutoDock Vina) paired with mutagenesis studies to validate interaction sites. Comparative studies with non-brominated analogs (e.g., N-benzylundecanamide) can isolate the bromine’s contribution .

Q. What strategies mitigate over-alkylation side reactions during this compound synthesis?

- Methodological Answer : Over-alkylation can occur if excess benzylamine or prolonged reaction times are used. Employ a stepwise protocol: (1) React 11-bromoundecanoyl chloride with 1.1 equivalents of benzylamine at 0°C, (2) quench unreacted acid chloride with ice-cold sodium bicarbonate, and (3) isolate the product via liquid-liquid extraction. Monitoring by TLC (silica gel, Rf = 0.3 in 7:3 hexane/ethyl acetate) ensures reaction termination at the monofunctionalized stage .

Data Interpretation & Experimental Design

Q. How can researchers validate the structural integrity of this compound in complex matrices (e.g., biological samples)?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm the molecular ion ([M+H]⁺ or [M–Br]⁺) and isotopic pattern matching for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br). For biological matrices, combine solid-phase extraction (C18 columns) with LC-MS/MS to enhance sensitivity. Spike internal standards (e.g., deuterated analogs) to correct for matrix effects .

Q. What computational methods predict the physicochemical properties of this compound for pharmacokinetic studies?